2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
The compound “2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to a methylbenzyl group, which could potentially contribute to its reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the sulfonyl group is polar, which could affect the compound’s solubility .Scientific Research Applications
Synthetic Chemistry Applications
Efficient Synthesis Techniques
The fast and efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water demonstrates the utility of sulfonyl compounds in synthetic chemistry. This method highlights the synthesis of 2-sulfonylation products from readily available sulfur sources, offering good to excellent yields in a short time. This technique underscores the importance of sulfonyl compounds in synthesizing complex molecules efficiently (Zhang et al., 2018).
Insertion of Sulfur Dioxide
The study on the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide from anilines, N-arylacrylamides, and DABCO·(SO2)2 highlights another synthetic application. It showcases a one-pot reaction that leads to sulfonated oxindoles in good yields, demonstrating the role of sulfonyl compounds in creating sulfonated derivatives with potential pharmacological activities (Liu, Zheng, & Wu, 2017).
Medicinal Chemistry Applications
Anticancer Activity
A series of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among these compounds, a chemotype showed promising inhibition, indicating the potential of sulfonyl compounds in developing selective anticancer treatments (Gaur et al., 2022).
Inhibitors of Carbonic Anhydrases
The development of aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII showcases the therapeutic potential of sulfonyl compounds. These inhibitors exhibited nanomolar inhibitory concentration values, demonstrating their efficacy in modulating enzymatic activities critical for various physiological processes (Supuran et al., 2013).
Material Science Applications
Heterocyclic Compound Synthesis
The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents illustrate the application of sulfonyl compounds in materials science. These compounds displayed good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial materials (Sahin et al., 2012).
Mechanism of Action
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The sulfonyl group in the compound could potentially act as an electrophile, reacting with nucleophilic sites on its target .
Pharmacokinetics
The presence of the morpholino group might enhance its water solubility, potentially affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity might be influenced by the pH of its environment, as this could affect the protonation state of the indole and morpholino moieties .
Future Directions
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-8-18(9-7-17)16-29(26,27)21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGEZKICMRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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